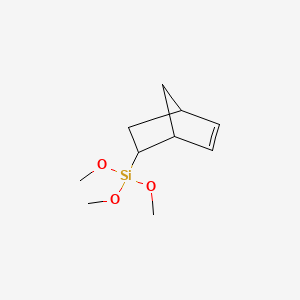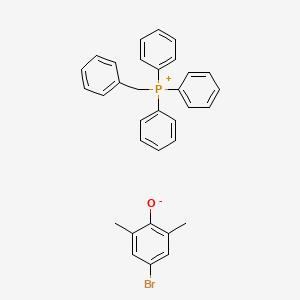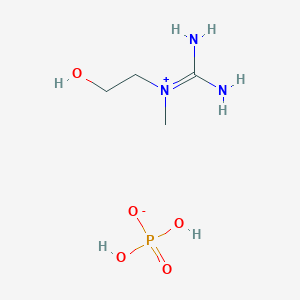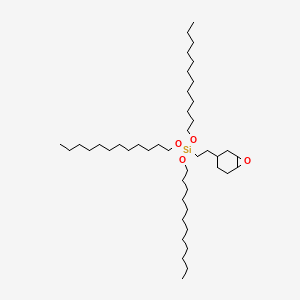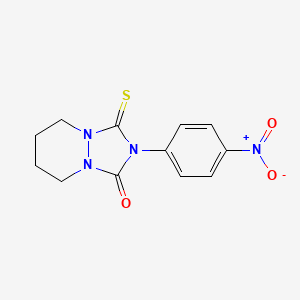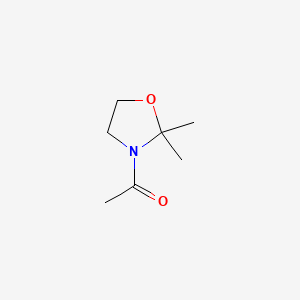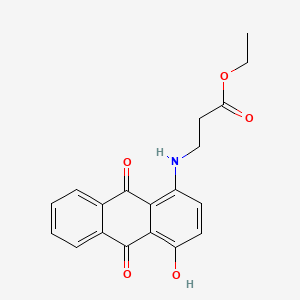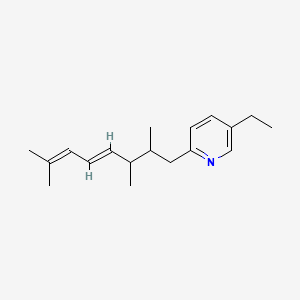
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is an organic compound with the molecular formula C18H27N It is a derivative of pyridine, featuring a complex branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-bromo-5-ethylpyridine with 2,3,7-trimethylocta-4,6-dienyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and automated systems are often employed to maintain consistency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Alkylated pyridine derivatives
Applications De Recherche Scientifique
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylpyridine: A simpler derivative of pyridine with an ethyl group at the 2-position.
2,6-Diethylpyridine: Contains two ethyl groups at the 2- and 6-positions.
2,3,5-Trimethylpyridine: Features three methyl groups at the 2-, 3-, and 5-positions.
Uniqueness
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is unique due to its branched alkyl chain with multiple methyl groups and double bonds. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other pyridine derivatives may not fulfill.
Propriétés
Numéro CAS |
93776-93-3 |
|---|---|
Formule moléculaire |
C18H27N |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
5-ethyl-2-[(4E)-2,3,7-trimethylocta-4,6-dienyl]pyridine |
InChI |
InChI=1S/C18H27N/c1-6-17-10-11-18(19-13-17)12-16(5)15(4)9-7-8-14(2)3/h7-11,13,15-16H,6,12H2,1-5H3/b9-7+ |
Clé InChI |
DJDVIJAODODGPC-VQHVLOKHSA-N |
SMILES isomérique |
CCC1=CN=C(C=C1)CC(C)C(C)/C=C/C=C(C)C |
SMILES canonique |
CCC1=CN=C(C=C1)CC(C)C(C)C=CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


